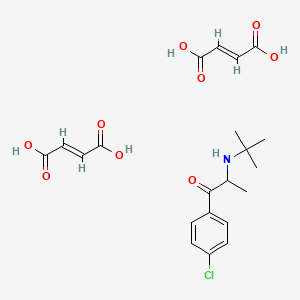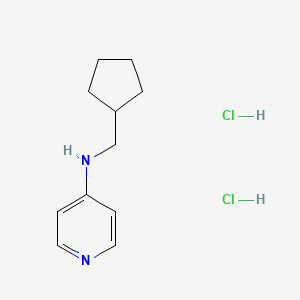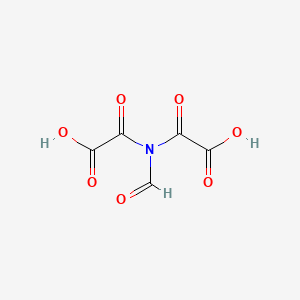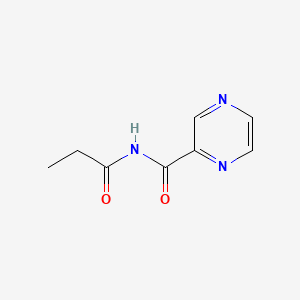
(E)-But-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one, commonly known as BCPP, is a synthetic compound, used for a variety of purposes in scientific research. It is an organic compound with a molecular weight of 287.2 g/mol, and is composed of an alkyl chain, an aromatic ring, and an acid group. BCPP is a relatively new compound, and its potential applications are still being explored.
科学的研究の応用
Electrochemical Properties
- N-alkoxyarylaminyl Radicals : An electrochemical study of various radicals, including N-tert-butoxy derivatives similar to the compound , highlighted their electrochemical behaviors in cyclic voltammetry experiments. These studies are crucial for understanding the properties of these radicals in various applications, including in organic chemistry and materials science (Miura & Muranaka, 2006).
Molecular Docking and Spectroscopy Studies
- Potential Adrenaline Uptake Inhibitor : A molecule closely related to 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one was studied using density functional theory (DFT) and vibrational spectroscopy. The research suggested its potential as an adrenaline uptake inhibitor, indicating its significance in Central nervous system (CNS) drug discovery (Sevvanthi, Muthu & Raja, 2018).
Synthesis and Application in Organic Chemistry
- Synthesis of Abscisic Acid : Research on the synthesis of abscisic acid, a plant hormone, involved the use of (E)-But-2-enedioic acid. This kind of research contributes to our understanding of complex organic synthesis processes, which have applications in agriculture and biology (Cornforth, Hawes & Mallaby, 1992).
- Novel Alkenoic Acid Esters : Studies on novel alkenoic acid esters from the roots of Ranunculus ternatus utilized compounds similar to (E)-But-2-enedioic acid, highlighting the importance of these compounds in natural product chemistry and pharmacology (Xiong et al., 2007).
Chemical Structure and Reactivity
- Substituted Diphenyl Oxalates : Research on the structure of ethanedioic acid diphenyl ester derivatives, which are related to (E)-But-2-enedioic acid, provided insights into the conformational properties of these molecules. Such studies are important for developing new materials and understanding molecular interactions (George et al., 1994).
作用機序
Target of Action
The primary targets of 3’-Dechloro-4’-chloro Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
3’-Dechloro-4’-chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .
Biochemical Pathways
The affected biochemical pathways primarily involve the neurotransmitters norepinephrine and dopamine. By inhibiting their reuptake, 3’-Dechloro-4’-chloro Bupropion Fumarate increases their availability in the synaptic cleft, enhancing their downstream effects .
Pharmacokinetics
It is known that the mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . The absorption of bupropion, especially the extended-release formulation, takes a long time, with serum levels peaking after approximately 5 hours .
Result of Action
The molecular and cellular effects of 3’-Dechloro-4’-chloro Bupropion Fumarate’s action primarily involve the increased availability of norepinephrine and dopamine in the synaptic cleft, leading to enhanced downstream effects of these neurotransmitters . This results in its antidepressant effect and its efficacy as an aid to smoking cessation .
特性
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADJAZYXDVHBG-LVEZLNDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)


![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)


